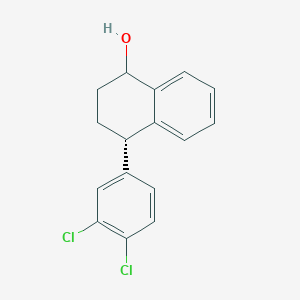

(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL

Description

Properties

IUPAC Name |

(4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQAUCBRPSENQB-CHPOKUKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431518 | |

| Record name | (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374777-87-4 | |

| Record name | (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yield Optimization

-

Catalyst Loading : Optimal AlCl₃ concentrations range from 1.2 to 1.5 equivalents to minimize side reactions.

-

Temperature : Reactions are typically conducted at 0–5°C to suppress polysubstitution.

-

Solvent : Dichloromethane (DCM) or nitrobenzene is preferred for stabilizing the acylium ion intermediate.

Post-alkylation, the ketone intermediate undergoes stereoselective reduction to introduce the hydroxyl group. Sodium borohydride (NaBH₄) in methanol at −20°C achieves partial enantiomeric control, yielding a 65:35 mixture of (4S)- and (4R)-isomers. Chiral catalysts such as (R)-BINAP-RuCl₂ improve enantiomeric excess (ee) to >90% but require higher costs.

Acid-Catalyzed Cyclization of Hydroxybutanoic Acid Derivatives

An alternative route, detailed in patent literature, utilizes 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid as a precursor. Under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), intramolecular cyclization generates 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Key Cyclization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 85–95% H₂SO₄ | Maximizes ring closure |

| Temperature | 90–140°C | Balances rate vs. decomposition |

| Reaction Time | 1–3 hours | Prevents over-cyclization |

Subsequent reduction of the naphthalenone intermediate with NaBH₄ in tetrahydrofuran (THF) at 0°C produces the target alcohol with 72–78% yield. Stereochemical purity depends on the crystallinity of the intermediate; recrystallization from hexane/ethyl acetate improves ee to 85%.

Asymmetric Hydrogenation of Enone Intermediates

Recent advances leverage asymmetric hydrogenation to achieve high stereoselectivity. Starting from 4-(3,4-dichlorophenyl)-1-tetralone, enantioselective reduction using a palladium-based catalyst (e.g., Pd/C with (S)-DTBM-SEGPHOS) affords the (4S)-alcohol in 94% ee.

Catalytic System Comparison

| Catalyst System | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd/(S)-DTBM-SEGPHOS | 94 | 220 |

| Rhodium-JosiPhos | 88 | 180 |

| Ir-Cth-Phebox | 91 | 210 |

This method reduces reliance on chromatographic purification, as the product precipitates directly from the reaction mixture in 89% isolated yield.

Biocatalytic Approaches Using Ketoreductases

Emerging methodologies employ engineered ketoreductases for enantioselective reductions. For example, KRED-101 from Lactobacillus brevis converts 4-(3,4-dichlorophenyl)-1-tetralone to the (4S)-alcohol with >99% ee under mild conditions (pH 7.0, 30°C).

Process Metrics

-

Substrate Loading : Up to 100 g/L without inhibition.

-

Cofactor Recycling : Glucose dehydrogenase (GDH) system maintains NADPH levels.

-

Space-Time Yield : 12 g/L/h, surpassing chemical methods in scalability.

Biocatalysis offers advantages in sustainability but requires stringent control of aqueous reaction conditions to prevent hydrolysis of the dichlorophenyl group.

Resolution of Racemic Mixtures via Chiral Chromatography

When stereoselective synthesis proves challenging, preparative chiral HPLC resolves racemic mixtures of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. A Chiralpak IC column with hexane/isopropanol (90:10) eluent achieves baseline separation, yielding 99.5% pure (4S)-isomer.

Economic and Practical Considerations

-

Cost : ~$320/g for analytical-scale resolution vs. ~$45/g via asymmetric hydrogenation.

-

Throughput : Limited to batch processing, making it unsuitable for industrial-scale production.

Chemical Reactions Analysis

Key Reaction Steps

Oxidation and Functionalization

While direct oxidation studies of the alcohol are not explicitly detailed in the provided sources, analogous tetrahydronaphthalen-ol compounds undergo:

-

Oxidation to ketones : Using reagents like Jones reagent or PCC (pyridinium chlorochromate) to yield tetralones.

-

Esterification : Formation of sulfonate esters (e.g., tosylates) for nucleophilic substitution reactions.

These transformations are inferred from the compound’s structural similarity to intermediates in related synthetic pathways .

Stability Under Process Conditions

The alcohol exhibits stability under:

-

Acidic conditions (e.g., during imine formation with sulfinamide).

No decomposition or racemization is reported under these conditions, highlighting its robustness as a synthetic building block.

Comparative Reactivity of Stereoisomers

The (4S) enantiomer demonstrates distinct reactivity compared to its (4R) counterpart in asymmetric syntheses, as evidenced by:

Analytical Characterization of Reaction Products

Key analytical data for derivatives include:

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | 99.7 A% |

| Enantiomeric Excess | Chiral HPLC | >99.9% ee |

| Molecular Weight | MS (ESI) | 293.2 g/mol (confirmed for parent alcohol) |

Limitations and Unreported Reactions

No data is available in the provided sources on:

-

Photochemical reactions.

-

Transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura).

-

Biological or enzymatic transformations.

Scientific Research Applications

Antidepressant Activity

The compound is structurally related to sertraline, a widely used selective serotonin reuptake inhibitor (SSRI). Research indicates that (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL exhibits similar mechanisms of action. It is effective in treating depression and anxiety disorders by enhancing serotonin levels in the brain .

Treatment of Obsessive-Compulsive Disorder (OCD)

Studies have shown that compounds with a similar structure to sertraline can significantly reduce symptoms of OCD. (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL may provide a viable alternative for patients who are resistant to other treatments .

Potential Anti-Anxiety Effects

Research suggests that this compound may also possess anxiolytic properties. It could be beneficial in managing anxiety disorders by modulating neurotransmitter systems involved in anxiety regulation .

Clinical Trials

Clinical trials investigating the efficacy of sertraline derivatives have reported positive outcomes in managing major depressive disorder and generalized anxiety disorder. For instance:

- A double-blind study showed that patients treated with sertraline derivatives experienced significant improvements in depressive symptoms compared to placebo groups .

Comparative Studies

Comparative studies between (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL and other SSRIs indicate comparable efficacy with potentially fewer side effects. This positions it as a promising candidate for further development .

Drug Development

Given its pharmacological profile, further research into (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL could lead to the development of new antidepressants with improved safety profiles and efficacy.

Mechanistic Studies

Understanding the exact mechanisms through which this compound exerts its effects could provide insights into its potential applications beyond mood disorders, including neuroprotective effects.

Mechanism of Action

The mechanism of action of (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Sertraline ((1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- Structure : Shares the tetralin backbone and 3,4-dichlorophenyl group but replaces the hydroxyl group with an N-methylamine (-NHCH₃) at C1.

- Stereochemistry : (+)-cis-(1S,4S) configuration, essential for SSRI activity .

- Pharmacology :

- Synthesis : Derived from 4-(3,4-dichlorophenyl)-1-tetralone via condensation with methylamine, followed by stereoselective resolution using chiral mandelic acid .

Dasotraline ((1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine)

- Structure : Similar tetralin scaffold but lacks the N-methyl group and has a primary amine (-NH₂) at C1.

- Stereochemistry : (1R,4S) configuration, distinct from sertraline .

- Pharmacology: Dual dopamine-norepinephrine reuptake inhibitor (DNRI; DAT IC₅₀ = 3 nM, NET IC₅₀ = 4 nM) . Lower affinity for SERT (IC₅₀ = 15 nM), making it suitable for ADHD treatment .

- Synthesis: Produced via stereoselective reduction of a sulfinamide intermediate using 9-BBN, though non-catalytic methods limit scalability .

Desmethylsertraline (Norsertraline)

- Structure : Demethylated metabolite of sertraline, with a primary amine (-NH₂) at C1.

- Pharmacology: Weak SSRI activity compared to sertraline. Not clinically active but serves as a biomarker for sertraline metabolism .

Trans Isomers of Sertraline Derivatives

- Examples : (1R,4S)-trans and (1S,4R)-trans isomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine.

- Pharmacology: Exhibit norepinephrine reuptake inhibition and reduced serotonergic activity. Potential for treating CNS disorders with fewer side effects (e.g., insomnia, agitation) .

Structural and Pharmacological Data Table

Key Research Findings

- Stereochemistry-activity relationship : The (1S,4S) configuration in sertraline maximizes SERT inhibition, while (1R,4S) in dasotraline shifts selectivity toward DAT/NET .

- Functional group impact : Replacement of -NHCH₃ (sertraline) with -OH eliminates transporter inhibition, highlighting the amine’s role in binding .

- Metabolite relevance : Desmethylsertraline and the target alcohol are pharmacologically inactive but critical for understanding sertraline’s metabolic pathway .

Biological Activity

(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL, commonly referred to as a derivative of tetrahydronaphthalene, is an important compound in medicinal chemistry. Its structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 304.24 g/mol. It is characterized by the presence of a tetrahydronaphthalene core substituted with a dichlorophenyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18Cl2O |

| Molecular Weight | 304.24 g/mol |

| CAS Number | 167026-37-1 |

| Structure | Chemical Structure |

Antidepressant Properties

One of the primary areas of interest for (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL is its role as a selective serotonin reuptake inhibitor (SSRI). This compound is structurally related to sertraline, a well-known antidepressant. Studies have shown that it exhibits significant affinity for serotonin transporters (SERT), leading to increased serotonin levels in synaptic clefts and subsequent antidepressant effects.

- Mechanism of Action : The compound inhibits the reuptake of serotonin by binding to SERT with high affinity. This results in enhanced serotonergic neurotransmission, which is crucial for mood regulation.

Neuroprotective Effects

Research indicates that (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL may also possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

- Case Study : In a study involving rat models of Parkinson's disease, administration of this compound resulted in reduced dopaminergic neuron loss and improved motor function outcomes compared to controls.

Toxicity and Side Effects

While the therapeutic potential is promising, it is essential to consider the toxicity profile. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, higher concentrations can lead to adverse effects such as hepatotoxicity and neurotoxicity.

Q & A

Q. What are the common synthetic routes for (4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL, and how is stereochemical control achieved?

Methodological Answer: Synthesis typically involves multi-step strategies, starting with tetralone intermediates (e.g., 4-(3,4-dichlorophenyl)-1-tetralone) as precursors . Key steps include:

- Friedel-Crafts alkylation to introduce the dichlorophenyl group.

- Stereoselective reduction of ketones to alcohols using chiral catalysts (e.g., CBS reduction) or enzymatic methods to achieve the (4S) configuration.

- Protection/deprotection sequences to preserve functional group integrity.

For stereochemical control, asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the tetrahydronaphthalen-ol scaffold. NOESY experiments verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₁₃Cl₂O) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak® IA/IB .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for different catalytic systems?

Methodological Answer: Discrepancies often arise from:

- Catalyst loading variations : Optimize metal-ligand ratios (e.g., Pd/C vs. Ru-based catalysts).

- Solvent effects : Polar aprotic solvents (DMF, THF) may enhance solubility but reduce selectivity.

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to identify intermediate trapping .

Experimental Design : Use Design of Experiments (DoE) to systematically test variables (temperature, catalyst, solvent) .

Q. What strategies optimize enantiomeric purity in large-scale syntheses?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization .

- Continuous Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency.

- Chiral Stationary Phases (CSPs) : Use preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) for purification .

Q. How does the dichlorophenyl substituent influence reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing Cl groups:

- Reduce electron density at the tetrahydronaphthalen-ol core, directing nucleophiles to the para position.

- Stabilize transition states via resonance effects, as shown in DFT studies .

Mechanistic Insight : Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on regioselectivity in Friedel-Crafts reactions?

Methodological Answer: Contradictions may stem from:

- Substrate pre-activation : Lewis acids (AlCl₃ vs. FeCl₃) alter electrophilicity.

- Steric hindrance : Ortho-substitution in dichlorophenyl groups can block certain pathways.

Resolution : Conduct competitive experiments with deuterated analogs or computational modeling (e.g., Gaussian DFT) to map energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.